molecular formula C14H16N4O3 B7056661 1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one

1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one

Cat. No.: B7056661
M. Wt: 288.30 g/mol
InChI Key: WPQAOBKYLSZPAO-UHFFFAOYSA-N
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Description

1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one is a chemical compound that features a tetrazole ring, a phenyl group, and an oxan-4-yl moiety

Preparation Methods

The synthesis of 1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxan-4-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrazole ring: This step often involves the reaction of an azide with a nitrile compound under thermal or catalytic conditions.

    Coupling of the phenyl group: The final step involves the coupling of the phenyl group to the tetrazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The phenyl group and oxan-4-yl moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one can be compared with other similar compounds, such as:

    1-[2-(Oxan-4-yl)-2-oxoethyl]-4-methyltetrazol-5-one: This compound has a methyl group instead of a phenyl group, which may alter its chemical and biological properties.

    1-[2-(Oxan-4-yl)-2-oxoethyl]-4-ethyltetrazol-5-one:

    1-[2-(Oxan-4-yl)-2-oxoethyl]-4-propyltetrazol-5-one: The propyl group may affect the compound’s solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological activities compared to its analogs.

Properties

IUPAC Name

1-[2-(oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(11-6-8-21-9-7-11)10-17-14(20)18(16-15-17)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQAOBKYLSZPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CN2C(=O)N(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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